molecular formula C23H38N2O2 B3799447 1-[Cyclohexyl(methyl)amino]-3-[3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol

1-[Cyclohexyl(methyl)amino]-3-[3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol

Cat. No.: B3799447
M. Wt: 374.6 g/mol
InChI Key: PUHSNPCBMICXQC-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(methyl)amino]-3-[3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound that features a cyclohexyl group, a phenoxy group, and multiple amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexylamine derivative, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The final steps often involve the addition of the ethyl(2-methylprop-2-enyl)amino group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. Catalysts and solvents are chosen to optimize yield and purity, and purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[Cyclohexyl(methyl)amino]-3-[3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexylmethanol derivatives.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-[3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the production of specialty chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl group but lacks the phenoxy and ethyl(2-methylprop-2-enyl)amino functionalities.

    Phenoxypropanolamines: Similar structure but may have different substituents on the phenoxy group.

    Ethylamines: Compounds with similar ethylamine groups but different overall structures.

Uniqueness: 1-[Cyclohexyl(methyl)amino]-3-[3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O2/c1-5-25(15-19(2)3)16-20-10-9-13-23(14-20)27-18-22(26)17-24(4)21-11-7-6-8-12-21/h9-10,13-14,21-22,26H,2,5-8,11-12,15-18H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHSNPCBMICXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)OCC(CN(C)C2CCCCC2)O)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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